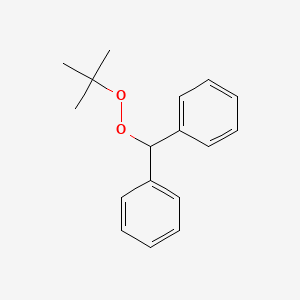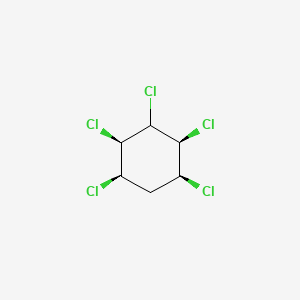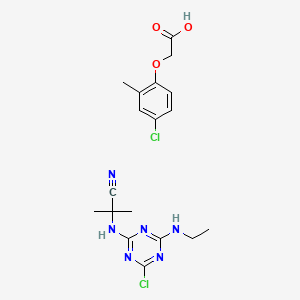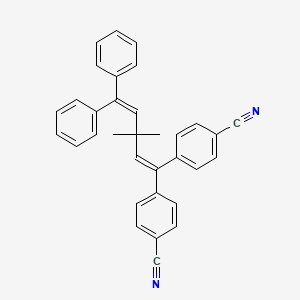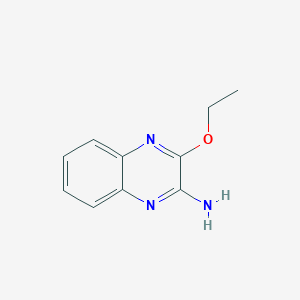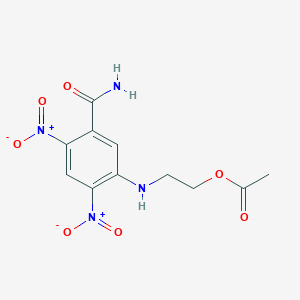
2,6-Bis(chloromethyl)-4-phenylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(chloromethyl)-4-phenylthiomorpholine is a chemical compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. This compound is characterized by the presence of two chloromethyl groups at the 2 and 6 positions and a phenyl group at the 4 position of the thiomorpholine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(chloromethyl)-4-phenylthiomorpholine typically involves the reaction of thiomorpholine with chloromethylating agents. One common method is the reaction of thiomorpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl groups at the 2 and 6 positions. The phenyl group can be introduced through a subsequent reaction with a phenylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(chloromethyl)-4-phenylthiomorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid are used. The reactions are conducted under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are performed in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloromethyl groups are replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: Products include sulfoxides and sulfones, depending on the degree of oxidation.
Reduction Reactions: Products include reduced derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2,6-Bis(chloromethyl)-4-phenylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(chloromethyl)-4-phenylthiomorpholine involves its interaction with molecular targets and pathways in biological systems. The chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. The sulfur atom in the thiomorpholine ring can participate in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(chloromethyl)pyridine: A heterocyclic compound with similar chloromethyl groups but a pyridine ring instead of a thiomorpholine ring.
2,6-Bis(chloromethyl)-4-methylphenol: A compound with chloromethyl groups and a methylphenol ring, differing in the presence of a hydroxyl group.
Uniqueness
2,6-Bis(chloromethyl)-4-phenylthiomorpholine is unique due to the presence of both chloromethyl and phenyl groups in a thiomorpholine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Propiedades
Número CAS |
55342-23-9 |
|---|---|
Fórmula molecular |
C12H15Cl2NS |
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
2,6-bis(chloromethyl)-4-phenylthiomorpholine |
InChI |
InChI=1S/C12H15Cl2NS/c13-6-11-8-15(9-12(7-14)16-11)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clave InChI |
IIOHLIPZUYYEAV-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC(CN1C2=CC=CC=C2)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


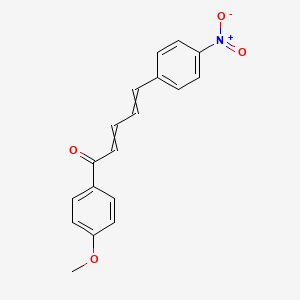

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
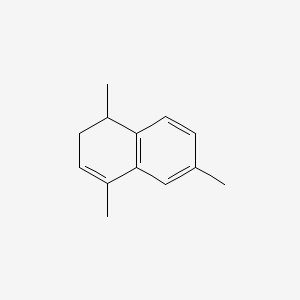
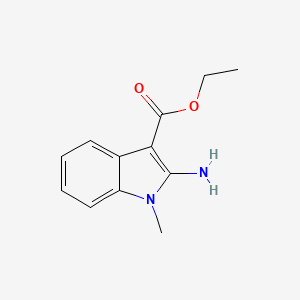
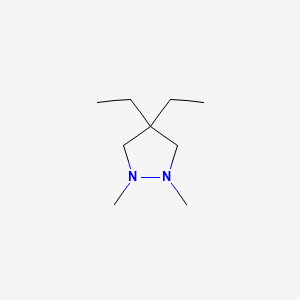
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
